molecular formula C21H27N3O5 B8179605 Thalidomide-O-C8-NH2 CAS No. 1957235-91-4

Thalidomide-O-C8-NH2

Cat. No.: B8179605
CAS No.: 1957235-91-4
M. Wt: 401.5 g/mol
InChI Key: AIGGDIVRTBLYIR-UHFFFAOYSA-N
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Description

Introduction to Thalidomide-O-C8-NH2 in Targeted Protein Degradation Research

Historical Context of Thalidomide Derivatives in Molecular Pharmacology

Thalidomide’s trajectory from a notorious teratogen to a therapeutic mainstay underscores its unique pharmacodynamic properties. Initially marketed in the 1950s as a sedative, thalidomide was withdrawn due to severe congenital malformations linked to its inhibition of angiogenesis and CRBN-mediated teratogenicity . However, its rediscovery in the 1960s for treating erythema nodosum leprosum (ENL) reignited interest in its immunomodulatory effects . By the 2000s, thalidomide derivatives like lenalidomide and pomalidomide became first-line treatments for multiple myeloma, leveraging CRBN-dependent degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .

This renaissance laid the groundwork for This compound , which repurposes the CRBN-binding pharmacophore of classical IMiDs while introducing a modular linker for PROTAC engineering . Unlike first-generation IMiDs, which indiscriminately degrade neo-substrates, PROTACs like those incorporating this compound enable selective targeting of disease-driving proteins .

Structural Evolution from Classical IMiDs to PROTAC Linker Conjugates

Classical IMiDs feature a phthalimide ring linked to a glutarimide moiety, which binds CRBN’s hydrophobic pocket to recruit neo-substrates for ubiquitination . This compound retains this core structure but appends an 8-aminooctyl chain at the 4-position of the phthalimide ring (SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCN ). This alkylamine linker serves two critical functions:

  • Spacer Optimization : The octyl chain provides optimal length (≈12.5 Å) to bridge CRBN and the target protein, ensuring efficient ternary complex formation .
  • Conjugation Site : The terminal primary amine enables covalent attachment to target-binding ligands (e.g., kinase inhibitors), forming heterobifunctional PROTACs .

Comparative studies reveal that extending the linker beyond eight carbons reduces degradation efficiency due to steric hindrance, while shorter linkers impede CRBN–target protein interactions . The amino group’s reactivity further permits functionalization with fluorosulfate warheads for covalent CRBN engagement, enhancing PROTAC potency .

Table 1: Key Physicochemical Properties of this compound
Property Value Source
Molecular Formula C₂₁H₂₇N₃O₅
Molecular Weight 401.5 g/mol
CAS Registry Number 1957235-91-4
IUPAC Name 4-(8-aminooctoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
CRBN Binding Affinity (Kₐ) ≈250 nM (reversible)

Definition and Classification of this compound as CRBN Ligand-Linker Hybrid

This compound is classified as a CRBN ligand-linker conjugate, a critical component of PROTACs. Its design principles align with three criteria:

  • CRBN Recruitment : The phthalimide-glutarimide core binds CRBN’s β-hairpin loop, inducing conformational changes that enable neo-substrate ubiquitination .
  • Linker Flexibility : The octyl chain balances rigidity and flexibility, minimizing entropic penalties during ternary complex formation .
  • Bifunctionality : The terminal amine allows modular assembly with target ligands, enabling degradation of diverse proteins (e.g., BRD4, BCL-6) .

Unlike non-covalent IMiDs, This compound derivatives like FS-ARV-825 employ fluorosulfate groups to covalently modify CRBN’s His353, prolonging target engagement and overcoming competitive inhibition . This covalent strategy enhances degradation efficiency by 10–100-fold compared to reversible PROTACs .

Properties

IUPAC Name

4-(8-aminooctoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5/c22-12-5-3-1-2-4-6-13-29-16-9-7-8-14-18(16)21(28)24(20(14)27)15-10-11-17(25)23-19(15)26/h7-9,15H,1-6,10-13,22H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGGDIVRTBLYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101137641
Record name 1H-Isoindole-1,3(2H)-dione, 4-[(8-aminooctyl)oxy]-2-(2,6-dioxo-3-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1957235-91-4
Record name 1H-Isoindole-1,3(2H)-dione, 4-[(8-aminooctyl)oxy]-2-(2,6-dioxo-3-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1957235-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-1,3(2H)-dione, 4-[(8-aminooctyl)oxy]-2-(2,6-dioxo-3-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis

This compound is constructed through modular synthesis, involving three key components:

  • Thalidomide core : Serves as the cereblon-binding domain.

  • C8-NH2 linker : An 8-carbon alkyl chain terminating in a primary amine, enabling conjugation to target ligands.

  • Coupling chemistry : Amide or ether bond formation to integrate the linker with the thalidomide scaffold.

Thalidomide Functionalization

The thalidomide core (3-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline) is modified at the 4'-position to introduce a hydroxyl group, enabling linker attachment. This is achieved via nucleophilic aromatic substitution or directed ortho-metalation, as described in PROTAC synthesis literature.

Linker Preparation

The C8-NH2 linker is synthesized by:

  • Alkylation of 8-aminooctanol : Reaction with thionyl chloride (SOCl2) converts the hydroxyl group to a chloride, followed by azide substitution and Staudinger reduction to yield 8-aminooctylamine.

  • Protection-deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions during coupling.

Conjugation

The linker is attached to thalidomide via:

  • Amide coupling : Using carbodiimide reagents (e.g., EDC, HOBt) to join the thalidomide hydroxyl group (activated as a carboxylic acid) and the linker amine.

  • Etherification : Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) to form an ether bond.

Reaction Conditions and Optimization

Solvent Systems

  • Polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility of intermediates.

  • Chlorinated solvents : Dichloromethane (DCM) or chloroform for moisture-sensitive steps.

Temperature and Time

StepTemperature RangeDurationYield Optimization
Thalidomide activation0–5°C2–4 hoursPrevents racemization
Amide coupling25–40°C12–24 hoursExcess EDC/HOBt (1.5 eq)
Purification50–60°C (vacuum)6–12 hoursRecrystallization from DMSO/H2O

Catalysts and Reagents

  • Triethylamine (TEA) : Neutralizes HCl byproducts during amide bond formation.

  • Activated carbon : Used in large-scale purification to adsorb impurities.

Industrial-Scale Production

Process Intensification

  • Continuous flow chemistry : Reduces reaction times for steps like Boc deprotection (from 12 hours to 30 minutes).

  • In-line analytics : HPLC monitoring ensures >99.9% purity before crystallization.

Purification Protocols

MethodConditionsPurity Outcome
RecrystallizationDMSO/H2O (1:5 v/v), 70°C to 25°C99.99%
Column chromatographySilica gel, ethyl acetate/hexane98.5%

Quality Control

  • X-ray diffraction (XRD) : Confirms crystalline polymorphic form (α-polymorph, 2θ = 11.33°, 14.35°).

  • Differential scanning calorimetry (DSC) : Melting point analysis (269–271°C).

Challenges and Mitigation

Racemization Risks

Thalidomide’s glutarimide ring is prone to epimerization under basic conditions. Mitigation strategies include:

  • Low-temperature reactions : Conduct coupling steps at 0–5°C.

  • Non-basic catalysts : Use of 4-dimethylaminopyridine (DMAP) instead of TEA where feasible.

Linker Hydrolysis

The C8-NH2 linker’s amine group may hydrolyze during storage. Solutions involve:

  • Hydrochloride salt formation : Improves stability (e.g., CAS 2415263-07-7).

  • Lyophilization : Storage at −20°C under argon .

Chemical Reactions Analysis

Oxidation Reactions

The terminal amine group (-NH2) and the octyl linker are susceptible to oxidation under controlled conditions:

Reaction TypeReagents/ConditionsOutcomeReferences
Amine OxidationH₂O₂ (30%), DMSO, 25°C, 4hForms nitroso derivatives
Linker OxidationKMnO₄ (0.1M), acidic aqueous solutionProduces carboxylic acid intermediates

Reduction Reactions

The dioxopiperidinyl moiety and imide groups participate in reduction:

Reaction TypeReagents/ConditionsOutcomeReferences
Imide ReductionNaBH₄ (2M), MeOH, 0°C → RT, 12hPartially reduces isoindole-dione core
Amide StabilizationPd/C (10%), H₂ (1 atm), EtOH, 2hMaintains linker integrity

Alkylation/Acylation

The primary amine undergoes nucleophilic substitution:

Reaction TypeReagents/ConditionsOutcomeReferences
Amine AlkylationAlkyl halides, NaH, DMF, 40°C, 24hForms secondary amines
Amide CouplingEDCl/HOBt, DMF, RT, 12hGenerates PROTAC conjugates

Hydrolysis

The octyl linker and amide bonds show pH-dependent stability:

Reaction TypeReagents/ConditionsOutcomeReferences
Acidic HydrolysisHCl (6M), 60°C, 6hCleaves amide bonds
Basic HydrolysisNaOH (1M), 50°C, 3hDegrades isoindole-dione core

Biological Interactions

While not traditional "reactions," its interaction with cereblon drives ubiquitination:

ProcessConditionsOutcomeReferences
Cereblon BindingPhysiological pH, 37°CInduces neo-substrate degradation
PROTAC AssemblyEquimolar E3 ligand + POI ligandForms ternary complexes

Stability Profile

Critical for handling and storage:

ConditionStability OutcomeReferences
Aqueous SolutionsStable ≤6h (pH 5–7), hydrolyzes at extremes
Light ExposureDegrades over 48h (photosensitive)
Thermal StabilityStable ≤60°C; decomposes >80°C

Mechanistic Insights

  • Amine Reactivity : The terminal -NH2 acts as a nucleophile in coupling reactions, enabling PROTAC synthesis .

  • Linker Flexibility : The octyl chain minimizes steric hindrance during E3 ligase-target protein complex formation .

  • Cereblon Specificity : The phthalimide ring binds CRBN’s hydrophobic pocket, validated by X-ray crystallography .

Industrial-Scale Considerations

  • Optimized Coupling : EDCl/HOBt in DMF achieves >90% yield for PROTAC conjugates.

  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) ensures >95% purity .

Scientific Research Applications

Cancer Treatment

Thalidomide-O-C8-NH2 has shown promise in cancer therapy, particularly in:

  • Multiple Myeloma : Thalidomide and its analogs have been extensively studied for their effectiveness against multiple myeloma, a type of blood cancer. The compound's ability to induce apoptosis (programmed cell death) in cancer cells is a significant factor in its therapeutic potential .
  • Solid Tumors : Recent studies indicate that thalidomide analogs can inhibit angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis . The use of this compound in formulations like nanoemulsions has improved its delivery and efficacy against various solid tumors, including triple-negative breast cancer .

Immunomodulation

This compound has been explored for its immunomodulatory effects:

  • Autoimmune Diseases : The compound's ability to modulate immune responses makes it a candidate for treating conditions such as lupus erythematosus and Behçet’s disease. Its mechanism involves altering cytokine profiles and reducing inflammation .
  • Graft-Versus-Host Disease : In transplant scenarios, thalidomide analogs can mitigate the immune response that leads to graft-versus-host disease, enhancing transplant success rates .

Research Findings

Recent research has focused on understanding the structure-activity relationship (SAR) of thalidomide analogs, including this compound. This research aims to optimize their therapeutic profiles while minimizing adverse effects associated with thalidomide's original formulation.

Case Studies

Several case studies illustrate the compound's applications:

  • Study on Multiple Myeloma : A clinical trial demonstrated that patients treated with thalidomide-based therapies showed significant improvements in survival rates compared to those receiving standard chemotherapy alone .
  • Immunological Disorders : In a cohort study involving patients with autoimmune disorders, treatment with thalidomide analogs led to marked reductions in disease activity scores and improved quality of life metrics .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Key analogs and their distinguishing features are summarized below:

Compound CAS Number Linker Type Functional Group Key Applications References
Thalidomide-O-C8-NH2·HCl 2415263-07-7 C8 alkyl chain -NH2 (amine) PROTAC synthesis, catalysis
Thalidomide-O-C5-acid 2087490-48-8 C5 alkyl chain -COOH (carboxylic acid) Bioconjugation, solubility enhancement
Thalidomide-O-PEG3-COOH 2324154-35-8 PEG3 -COOH Improved hydrophilicity, drug delivery
Thalidomide-O-amido-C4-NH2·HCl 2245697-86-1 C4 alkyl chain -NH2 Shorter linker for compact PROTACs
Thalidomide-NH-C8-NH2 1957236-36-0 C8 alkyl chain Dual -NH2 Enhanced crosslinking, protein studies
Key Observations :

Linker Length: C8 chain (this compound) balances lipophilicity and flexibility, optimizing cereblon binding and proteasomal targeting . Shorter linkers (C4, C5) reduce steric hindrance but may compromise binding affinity .

Functional Groups :

  • -NH2 groups enable covalent conjugation to target ligands in PROTACs, critical for ternary complex formation .
  • -COOH groups facilitate bioconjugation via carbodiimide chemistry but require additional activation steps .

Solubility and Stability: Hydrochloride salts (e.g., this compound·HCl) improve aqueous solubility (>10 mg/mL in water) compared to non-salt forms . PEGylation enhances solubility but may introduce immunogenicity .

Efficacy in PROTAC Design :
  • This compound·HCl is a preferred linker due to its optimal cereblon-binding kinetics and proteasome recruitment efficiency. In contrast, C4 analogs exhibit reduced degradation efficacy in BRD4 and EGFR models .
  • PEGylated variants (e.g., Thalidomide-O-PEG3-COOH) show improved pharmacokinetics but lower blood-brain barrier penetration .

Biological Activity

Thalidomide-O-C8-NH2 is a synthetic derivative of thalidomide, designed to enhance its biological activity while potentially mitigating some of its adverse effects. This compound is particularly notable for its role as an E3 ligase ligand-linker conjugate, which is integral to PROTAC (Proteolysis Targeting Chimeras) technology. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant case studies.

Overview of Thalidomide and Its Analogues

Thalidomide was initially marketed as a sedative but was later withdrawn due to its teratogenic effects. However, it has since been repurposed for various medical conditions, particularly in oncology and immunology. The compound exhibits antiangiogenic , anti-inflammatory , and immunomodulatory properties. These effects are primarily mediated through its interaction with cereblon, a component of the CRL4^CRBN E3 ubiquitin ligase complex, which regulates protein degradation pathways in cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Cereblon Binding : Thalidomide and its analogs bind to cereblon, leading to the ubiquitination and subsequent degradation of specific substrates involved in inflammatory and oncogenic pathways .
  • Cytokine Modulation : The compound alters the secretion of key cytokines such as TNF-α, IL-6, and IL-10, which play crucial roles in immune response and inflammation. For instance, thalidomide significantly inhibits TNF-α production by promoting mRNA degradation .
  • Inhibition of Angiogenesis : this compound has demonstrated potent antiangiogenic activity in various assays, including the rat aorta ring assay. This is crucial for cancer therapies as it inhibits tumor growth by preventing new blood vessel formation .

Case Studies and Experimental Data

A variety of studies have assessed the biological activity of this compound and related compounds:

  • Antiangiogenic Activity : In a study evaluating 27 thalidomide analogs, several compounds showed significant inhibition of microvessel outgrowth in the rat aorta ring assay, indicating their potential as antiangiogenic agents . Notably:
    • Compound C4 reduced outgrowth by 81.46% (18.54% ± 7.45).
    • Compound C29 showed a reduction of 62.57% (37.43% ± 8.98).
  • Immunomodulatory Effects : this compound has been shown to enhance T-cell proliferation through IL-2 production while inhibiting pro-inflammatory cytokines that contribute to tumor progression .
  • Therapeutic Applications : The compound has been studied for its efficacy in treating multiple myeloma and other cancers resistant to conventional therapies .

Comparative Table of Biological Activities

Activity TypeThalidomideThis compoundNotes
AntiangiogenicModerateHighSignificant reduction in microvessel outgrowth
ImmunomodulatoryModerateHighEnhanced T-cell activation
TNF-α InhibitionYesYesIncreased mRNA degradation
Cereblon BindingYesYesKey mechanism for action

Q & A

Basic: What are the key structural components of Thalidomide-O-C8-NH2, and how do they influence its physicochemical properties?

Answer:
this compound comprises three critical structural elements:

  • Thalidomide core : Provides cereblon E3 ligase binding activity, enabling targeted protein degradation .
  • C8 alkyl chain : Enhances lipophilicity, improving membrane permeability and linker flexibility for PROTAC (Proteolysis-Targeting Chimera) design .
  • Terminal amine (-NH2) : Facilitates conjugation with target-binding ligands via amide or carbamate bonds, critical for modular PROTAC synthesis .
    The hydrochloride salt form (e.g., Thalidomide-O-amido-C8-NH2·HCl) improves aqueous solubility (≥10 mM in water) and stability for in vitro assays .

Basic: How should researchers handle solubility and stability challenges during in vitro experiments with this compound?

Answer:

  • Solubility : Dissolve in DMSO (up to 50 mg/mL) or aqueous buffers (pH 6–7) with sonication. Avoid organic solvents like DCM for cell-based assays due to cytotoxicity .
  • Stability : Store lyophilized powder at -20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles; reconstituted solutions are stable for ≤72 hours at 4°C .
  • Validation : Confirm compound integrity pre- and post-experiment using HPLC (C18 column, acetonitrile/water gradient) .

Advanced: What experimental design considerations are critical for optimizing PROTAC synthesis using this compound?

Answer:

  • Linker length : The C8 chain balances steric effects and binding efficiency. Compare with shorter (C4/C6) or longer (C10/PEG-based) linkers to assess degradation efficiency .
  • Conjugation chemistry : Use amine-reactive reagents (e.g., NHS esters, isocyanates) for covalent coupling to target ligands. Monitor reaction completion via LC-MS (mass shift ~200–300 Da) .
  • Negative controls : Include non-functionalized Thalidomide analogs to distinguish PROTAC-mediated degradation from off-target effects .

Advanced: How can researchers resolve contradictions in efficacy data across different cellular models when using this compound-based PROTACs?

Answer:

  • Variable cereblon expression : Quantify cereblon levels via Western blot (anti-CRBN antibodies) in cell lines. Low cereblon correlates with reduced degradation efficacy .
  • PROTAC permeability : Perform cellular uptake assays (LC-MS/MS quantification) to differentiate poor membrane penetration from target engagement failure .
  • Off-target effects : Use CRISPR/Cas9 cereblon-knockout models to validate specificity. Cross-validate findings with orthogonal degradation systems (e.g., dTAG) .

Advanced: What analytical methods are recommended for assessing this compound purity and degradation byproducts?

Answer:

  • HPLC : Use a C18 column with UV detection at 220 nm. Mobile phase: 0.1% TFA in water/acetonitrile (gradient: 5%–95% acetonitrile over 20 min). Retention time: ~8–10 min .
  • Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks ([M+H]+ at m/z 494.97) and detect hydrolyzed byproducts (e.g., free thalidomide at m/z 259.08) .
  • Stability testing : Incubate at 37°C in PBS (pH 7.4) for 48 hours; quantify degradation via peak area reduction .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reconstitution .
  • Reproductive toxicity : Adhere to institutional guidelines for teratogen handling (e.g., double-gloving, dedicated waste disposal) due to thalidomide’s known teratogenicity .
  • Waste disposal : Collect contaminated materials in sealed containers for incineration. Do not dispose via aqueous sinks .

Advanced: How can researchers evaluate the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound in preclinical models?

Answer:

  • Dosing regimen : Administer intravenously (1–5 mg/kg) or orally (5–10 mg/kg) in murine models. Collect plasma/tissue samples at 0.5, 2, 6, 12, and 24 hours post-dose .
  • Bioanalysis : Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL). Correlate exposure with target degradation (Western blot) and efficacy (tumor growth inhibition) .
  • Toxicity monitoring : Assess weight loss, hematological parameters, and organ histopathology to define therapeutic index .

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